molecular formula C11H11N B1603263 5-Cyclopropyl-1H-indole CAS No. 893739-92-9

5-Cyclopropyl-1H-indole

Cat. No. B1603263
CAS RN: 893739-92-9
M. Wt: 157.21 g/mol
InChI Key: TUEAWFOWZWBRBR-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1H-indole (5CPI) is a novel indole-based compound that has recently been the subject of much research in the fields of synthetic organic chemistry, pharmacology, and biochemistry. 5CPI has a unique structure that allows it to interact with a variety of biological targets and has been found to possess a variety of interesting biochemical and physiological effects.

Scientific Research Applications

Antiviral Applications

5-Cyclopropyl-1H-indole derivatives have been explored for their potential as antiviral agents. The indole nucleus is known to bind with high affinity to multiple receptors, which is beneficial in developing new derivatives with antiviral properties . For instance, certain indole derivatives have shown inhibitory activity against influenza A and other RNA and DNA viruses, suggesting that 5-Cyclopropyl-1H-indole could be a valuable scaffold for synthesizing new antiviral compounds .

Anti-inflammatory Properties

The anti-inflammatory activity of indole derivatives makes them candidates for the treatment of inflammatory diseases. By modifying the indole structure, researchers can synthesize compounds that may interfere with inflammatory pathways, potentially leading to new treatments for conditions like arthritis and asthma .

Anticancer Research

Indole derivatives, including those with the 5-Cyclopropyl-1H-indole core, are being studied for their anticancer properties. These compounds can be designed to target various stages of cancer development, from initiation to progression, and may offer a new approach to cancer therapy .

Antioxidant Effects

The indole nucleus is associated with antioxidant activity, which is crucial in combating oxidative stress in cells. Oxidative stress is implicated in numerous diseases, including neurodegenerative disorders. Therefore, 5-Cyclopropyl-1H-indole derivatives could contribute to the development of neuroprotective drugs .

Antimicrobial and Antitubercular Activities

Research has shown that indole derivatives can have potent antimicrobial and antitubercular effects. This is particularly important given the rise of antibiotic-resistant strains of bacteria. Derivatives of 5-Cyclopropyl-1H-indole could lead to the discovery of new antibiotics with novel mechanisms of action .

Antidiabetic and Antimalarial Potential

The diverse biological activities of indole derivatives extend to antidiabetic and antimalarial effects. These applications are significant in the search for new treatments for diabetes and malaria, diseases that have a major impact on global health .

properties

IUPAC Name

5-cyclopropyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-2-8(1)9-3-4-11-10(7-9)5-6-12-11/h3-8,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEAWFOWZWBRBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602485
Record name 5-Cyclopropyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropyl-1H-indole

CAS RN

893739-92-9
Record name 5-Cyclopropyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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